
Butyl phosphorodichloridate
Overview
Description
Butyl phosphorodichloridate (C₄H₉OPCl₂) is an organophosphorus compound characterized by a butyl group attached to a phosphoryl dichloride moiety. It is primarily used as a reactive intermediate in organic synthesis, particularly in phosphorylation and condensation reactions. Its alkyl chain likely influences reactivity, solubility, and physical properties compared to aryl-substituted analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl phosphorodichloridate can be synthesized through the reaction of n-butyl alcohol with phosphorus trichloride and oxygen. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction is as follows:
PCl3+C4H9OH+O2→C4H9PCl2O2+HCl
This reaction requires careful handling of reagents and control of temperature to avoid side reactions and ensure high yield.
Industrial Production Methods
In industrial settings, the production of n-butylphosphorodichloridate involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method allows for efficient production and minimizes the risk of side reactions. The use of catalysts and optimized reaction conditions further enhances the yield and purity of the compound.
Chemical Reactions Analysis
Cyclization Reactions with Diols
Butyl phosphorodichloridate reacts with diols to form cyclic phosphates, a process critical in synthesizing bioactive compounds and polymer precursors. For example:
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1,3-Butanediol reacts under anhydrous conditions with pyridine as a base, yielding 2-butoxy-4-methyl-1,3,2-dioxaphosphorinane 2-oxide (six-membered cyclic phosphate). This product exists as two racemic stereoisomers due to chiral centers at phosphorus and the 4-carbon .
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1,2-Butanediol forms 2-butoxy-4-ethyl-1,3,2-dioxaphospholane 2-oxide (five-membered cyclic phosphate), also exhibiting stereoisomerism .
Substrate | Solvent | Base | Temperature | Yield (%) |
---|---|---|---|---|
1,3-Butanediol | Benzene | Pyridine | 0.05–0.15 mmHg | 45 |
1,2-Butanediol | Benzene | Pyridine | 0.08–0.15 mmHg | 64 |
Esterification with Alcohols and Phenols
The compound undergoes nucleophilic substitution with alcohols or phenols to produce phosphate esters. For instance:
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Reaction with methanol in benzene/pyridine yields dibutyl methyl phosphate (49% yield) .
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In polymer synthesis, 4-nitrophenol reacts via a coupling mechanism facilitated by triethylamine, forming aryl phosphate esters .
Mechanistic Pathway :
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Nucleophilic attack by the alcohol/phenol oxygen on phosphorus.
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Displacement of chloride ions, forming a phosphate triester intermediate.
Coupling with Nucleophiles in Complex Syntheses
The reagent participates in multi-step phosphorylation reactions, such as:
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Synthesis of n-butyl phosphate mono-/diesters via sequential addition of phosphorus pentoxide and polyphosphoric acid .
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Preparation of nucleotide analogs by coupling with protected nucleosides, though side reactions like keto-group phosphorylation or epimerization may occur .
Optimized Protocol for Mono-/Diesters :
Component | Mass Ratio | Temperature | Time (hr) | Yield (%) |
---|---|---|---|---|
n-Butanol/P₂O₅ | 1:0.55–0.77 | 40–85°C | 2.5–24 | 45–64 |
Polyphosphoric acid | 0.01–0.05 | 65–85°C | 2–16 | Stabilizes product color |
Stability and Side Reactions
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Hydrolysis : Rapid hydrolysis in aqueous media limits its use in protic solvents without anhydrous conditions .
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Epimerization : Observed in reactions with unprotected nucleobases (e.g., 2′-deoxypseudoisocytidine) .
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Polymerization : Residual unreacted diols or excess reagent may lead to polymeric byproducts during cyclization .
Scientific Research Applications
Butyl phosphorodichloridate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds, which are important in the development of pesticides, flame retardants, and plasticizers.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of n-butylphosphorodichloridate involves its reactivity with nucleophiles due to the presence of electrophilic phosphorus-chlorine bonds. This reactivity allows it to modify various substrates, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs, including phenyl phosphorodichloridate , 2-chlorophenyl phosphorodichloridate , and p-tert-butylphenyl phosphorodichloridate , based on available evidence.
Structural and Reactivity Differences
- Alkyl groups are generally less electron-withdrawing than aryl groups, which may reduce electrophilicity at the phosphorus center compared to aryl analogs.
- Phenyl phosphorodichloridate (aryl-substituted): The aromatic ring introduces resonance stabilization, increasing electrophilicity and reactivity in nucleophilic substitutions. This makes phenyl derivatives more reactive in forming phosphoester bonds, as seen in uridine and cytidine syntheses .
- 2-Chlorophenyl phosphorodichloridate : The electron-withdrawing chlorine substituent further enhances reactivity, facilitating condensations with nucleophiles like triazole in nucleoside modifications .
Physical Properties
- Boiling Points : Aryl phosphorodichloridates exhibit higher boiling points due to stronger intermolecular interactions (e.g., π-π stacking). For example, p-tert-butylphenyl phosphorodichloridate and biphenylyl phosphorodichloridate deviate from predicted boiling points using standard equations, suggesting unique structural effects . In contrast, alkyl derivatives like butyl phosphorodichloridate likely have lower boiling points due to weaker van der Waals forces.
- Stability : Aryl derivatives are more resistant to hydrolysis compared to alkyl analogs, as the bulky aryl group sterically hinders water attack on the phosphorus center.
Data Table: Key Comparisons
Research Findings and Limitations
- highlights aryl phosphorodichloridates’ efficacy in nucleoside synthesis, while alkyl analogs like butyl derivatives remain underexplored in the provided literature.
- demonstrates challenges in predicting physical properties for substituted phosphorodichloridates, emphasizing the need for experimental data for alkyl variants.
- Safety data for this compound is inferred from phenyl analogs, but specific studies are required to confirm handling protocols.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling butyl phosphorodichloridate in laboratory settings?
this compound is a corrosive and moisture-sensitive compound. Key safety measures include:
- Using personal protective equipment (PPE) such as nitrile gloves, goggles, and lab coats.
- Working in a fume hood to avoid inhalation of vapors.
- Storing the compound in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis .
- Immediate neutralization of spills with dry sand or inert absorbents, followed by disposal as hazardous waste .
Q. How can researchers synthesize this compound, and what are common pitfalls in its preparation?
A typical synthesis involves reacting phosphorus oxychloride (POCl₃) with butanol in anhydrous conditions. Methodological considerations include:
- Maintaining strict anhydrous conditions to avoid side reactions (e.g., hydrolysis to phosphoric acid derivatives).
- Using a molar excess of POCl₃ (1.2–1.5 equivalents) to drive the reaction to completion.
- Monitoring reaction progress via thin-layer chromatography (TLC) or 31P NMR to detect unreacted starting materials .
Q. What analytical techniques are suitable for quantifying this compound in reaction mixtures?
- Reverse-phase HPLC with UV detection (e.g., 210 nm) using a C18 column and phosphate–perchlorate buffer mobile phase .
- Titrimetric methods with standardized bases to quantify unreacted POCl₃, though this requires careful pH control .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data when optimizing reaction yields with this compound?
Contradictions often arise from variables like moisture levels, solvent purity, or catalytic impurities. Strategies include:
- Conducting replicate experiments (≥3 trials) to assess reproducibility .
- Using design of experiments (DoE) to isolate factors (e.g., temperature, stoichiometry) influencing yield .
- Validating analytical methods with spiked recovery tests to rule out matrix interference .
Q. What advanced chromatographic methods can detect trace impurities or by-products in this compound samples?
- GC-MS with derivatization (e.g., silylation) to identify volatile degradation products.
- Ion chromatography for detecting inorganic phosphates formed during hydrolysis .
- 2D NMR spectroscopy (e.g., ¹H-³¹P correlation) to resolve structurally similar contaminants .
Q. How should researchers design stability studies to assess the shelf-life of this compound under varying storage conditions?
- Store aliquots at –20°C, 4°C, and 25°C under nitrogen.
- Periodically analyze samples via 31P NMR and HPLC to monitor degradation.
- Quantify hydrolyzed phosphates using a colorimetric assay (e.g., molybdate-blue method) .
Q. What strategies mitigate matrix interference when detecting this compound in complex biological or environmental samples?
- Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from hydrophilic interferents.
- Internal standardization (e.g., deuterated analogs) to correct for recovery variations.
- Background subtraction using blank matrices spiked with known concentrations .
Q. How can computational modeling aid in predicting the reactivity of this compound in novel synthetic pathways?
- Density functional theory (DFT) simulations to map reaction energy profiles and transition states.
- Molecular dynamics (MD) to study solvent effects on reaction kinetics.
- Validate predictions with kinetic isotope effect (KIE) experiments .
Q. Methodological Best Practices
- Data Validation : Always include negative controls (e.g., solvent-only samples) and technical replicates to confirm signal specificity .
- Ethical Reporting : Disclose all experimental parameters (e.g., temperature, humidity) to ensure reproducibility per journal guidelines .
- Literature Integration : Cross-reference synthetic procedures with SciFinder or Reaxys to identify protocol modifications for improved yields .
Properties
CAS No. |
1498-52-8 |
---|---|
Molecular Formula |
C4H9Cl2O2P |
Molecular Weight |
190.99 g/mol |
IUPAC Name |
1-dichlorophosphoryloxybutane |
InChI |
InChI=1S/C4H9Cl2O2P/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3 |
InChI Key |
RNXHHJQBVBRJMB-UHFFFAOYSA-N |
SMILES |
CCCCOP(=O)(Cl)Cl |
Canonical SMILES |
CCCCOP(=O)(Cl)Cl |
Key on ui other cas no. |
1498-52-8 |
Origin of Product |
United States |
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